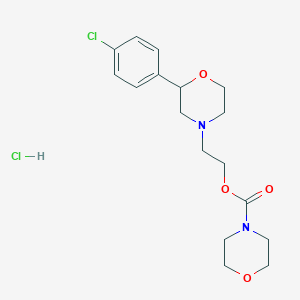
4-Morpholinecarboxylic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinecarboxylic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is commonly known by the name of Milnacipran hydrochloride. This compound has been widely studied for its potential therapeutic applications in the treatment of various medical conditions.
Mécanisme D'action
The mechanism of action of Milnacipran hydrochloride involves the inhibition of the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which helps to improve mood and reduce pain perception.
Effets Biochimiques Et Physiologiques
Milnacipran hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which helps to improve mood and reduce pain perception. It has also been found to have an effect on the levels of other neurotransmitters, such as dopamine and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
Milnacipran hydrochloride has a number of advantages for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying the effects of serotonin and norepinephrine reuptake inhibitors. However, the compound also has some limitations, such as its potential toxicity and the need for careful handling.
Orientations Futures
There are a number of future directions for the study of Milnacipran hydrochloride. One area of research is the development of new and more effective antidepressant and analgesic drugs based on the structure of Milnacipran. Another area of research is the study of the long-term effects of Milnacipran on the brain and body, including its potential for addiction and dependence. Additionally, the compound could be studied for its potential use in the treatment of other medical conditions, such as anxiety disorders and post-traumatic stress disorder.
Méthodes De Synthèse
The synthesis of Milnacipran hydrochloride involves the reaction between 4-chlorobenzyl chloride and morpholine, followed by the esterification of the resulting product with 4-morpholinecarboxylic acid. The final step involves the addition of hydrochloric acid to obtain the monohydrochloride salt of Milnacipran.
Applications De Recherche Scientifique
Milnacipran hydrochloride has been studied extensively for its potential therapeutic applications in the treatment of various medical conditions. It has been found to be effective in the treatment of major depressive disorder, fibromyalgia, and neuropathic pain. The compound works by inhibiting the reuptake of serotonin and norepinephrine in the brain, which helps to improve mood and reduce pain perception.
Propriétés
Numéro CAS |
185759-16-4 |
|---|---|
Nom du produit |
4-Morpholinecarboxylic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl ester, monohydrochloride |
Formule moléculaire |
C17H24Cl2N2O4 |
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenyl)morpholin-4-yl]ethyl morpholine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H23ClN2O4.ClH/c18-15-3-1-14(2-4-15)16-13-19(5-11-23-16)6-12-24-17(21)20-7-9-22-10-8-20;/h1-4,16H,5-13H2;1H |
Clé InChI |
UILYOKMBTKKAFK-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)OCCN2CCOC(C2)C3=CC=C(C=C3)Cl.Cl |
SMILES canonique |
C1COCCN1C(=O)OCCN2CCOC(C2)C3=CC=C(C=C3)Cl.Cl |
Synonymes |
2-[2-(4-chlorophenyl)morpholin-4-yl]ethyl morpholine-4-carboxylate hyd rochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B67682.png)
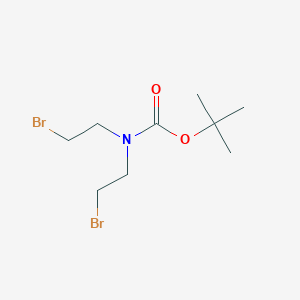
![5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B67690.png)
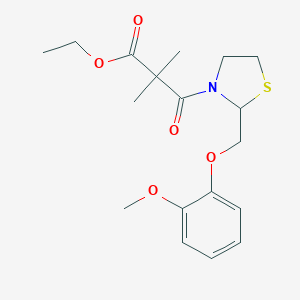
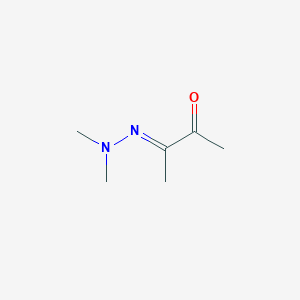
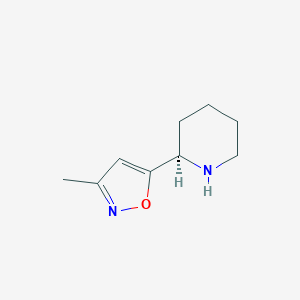
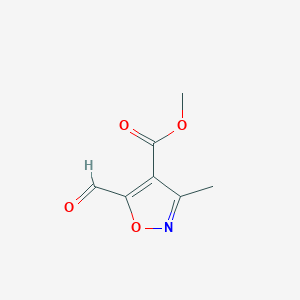
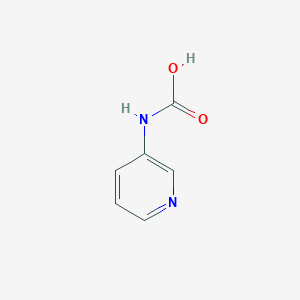
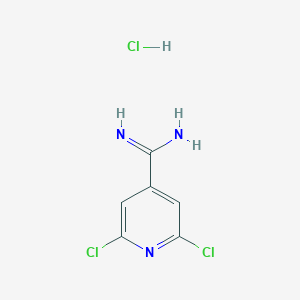


![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)

